2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone
Description
2-(5-Bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone is a brominated indole derivative featuring a thiomorpholine moiety linked via an ethanone bridge. The 5-bromo substitution on the indole ring enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets . The thiomorpholine group contributes to improved solubility and metabolic stability compared to morpholine or piperidine analogs due to sulfur’s polarizability and reduced basicity .
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQUNJVYZTZMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone typically involves:
Bromination of Indole: Starting with indole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Formation of Ethanone Linker: The brominated indole can then be reacted with a suitable ethanone precursor under basic conditions to form the ethanone linkage.
Thiomorpholine Introduction: Finally, the thiomorpholine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the ethanone linkage or the bromine substituent.
Substitution: Nucleophilic substitution reactions could occur at the bromine site or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indole and thiomorpholine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The thiomorpholine ring might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Indole vs. Heterocyclic Cores : Indole derivatives (e.g., target compound) exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to thiophene or imidazole-based analogs .
- Substituent Effects: Electron-withdrawing groups (e.g., 5-Br, NO₂) enhance binding to hydrophobic pockets and redox-active sites, as seen in antimalarial and kinase-inhibitory activities .
- Linker Modifications : Thiomorpholine improves solubility over morpholine, while thioether linkers (e.g., in ’s compound) increase membrane permeability .
Key Findings :
- Antimicrobial Potency : Indole-thioether derivatives (e.g., ) outperform chloroquine in antimalarial activity due to enhanced redox cycling and heme-binding capacity .
- Enzyme Inhibition: Imidazole-ethanone hybrids () show superior 11β-HSD1 inhibition, attributed to nitro-group-mediated hydrogen bonding with catalytic residues .
- Limitations : Thiomorpholine-containing compounds may exhibit lower COX/LOX inhibition compared to thiazole derivatives (), likely due to reduced electrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
